![molecular formula C15H17NO5 B2529693 1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-38-2](/img/structure/B2529693.png)
1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromene ring fused with a piperidine ring, and it possesses both acetyl and dihydroxy functional groups. The presence of these functional groups and the spiro linkage endows the compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one is the cholinergic system, specifically the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. The compound also targets the β-secretase 1 (BACE-1) enzyme, which is involved in the production of β-amyloid peptides .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It inhibits both human acetylcholinesterase and butyrylcholinesterase enzymes more effectively than tacrine, a known inhibitor . It also inhibits human BACE-1, showing better efficacy than the parent flavonoid apigenin .
Biochemical Pathways
By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of BACE-1 leads to a decrease in the production of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action include enhanced cholinergic transmission due to increased acetylcholine levels and potentially reduced β-amyloid peptide production . These effects could contribute to improved cognitive function and reduced neurodegeneration in diseases like Alzheimer’s.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the chromene ring, followed by the introduction of the piperidine ring through a spiro linkage. The acetyl and dihydroxy groups are then introduced through selective functionalization reactions. Key reagents and catalysts used in these steps include phloroglucinol, piperidine, and acetyl chloride, among others .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield quinone derivatives, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirochromenes and spiro-piperidines, such as:
- 2,8-diphenyl-3,7-dihydroxy-4H,6H-pyrano[3,2-g]-chromene-4,6-dione
- Ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate
Uniqueness
1’-acetyl-7,8-dihydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific combination of functional groups and the spiro linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1'-acetyl-7,8-dihydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9(17)16-6-4-15(5-7-16)8-12(19)10-2-3-11(18)13(20)14(10)21-15/h2-3,18,20H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESNYPRLIPKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2529612.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
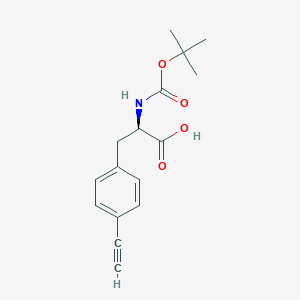
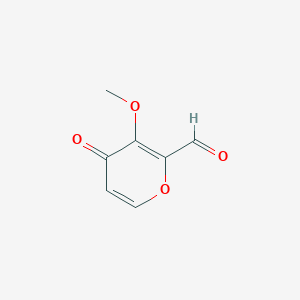
![ethyl (2Z)-2-cyano-3-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}prop-2-enoate](/img/structure/B2529619.png)
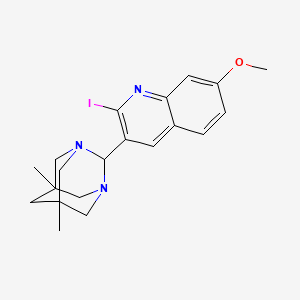
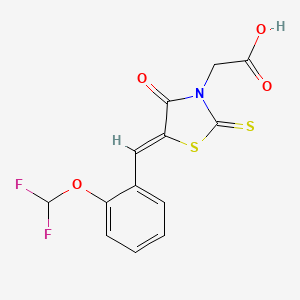
![N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2529623.png)
![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)
![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)
![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)
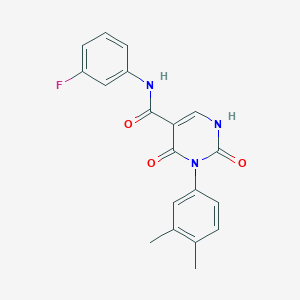
![N-(4-methyl-1,3-thiazol-2-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2529631.png)

